molecular formula C8H6Cl2N4S B1348989 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 266679-15-6

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1348989
M. Wt: 261.13 g/mol
InChI Key: YBXITHVYKIYFNJ-UHFFFAOYSA-N
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Description

The compound “5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with two chlorine atoms and the triazole ring is substituted with a methyl group and a thiol group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring cleavage methodologies. For example, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings, as well as the various substituents. The dichloropyridinyl group would likely contribute to the electron-withdrawing character of the molecule, while the thiol and methyl groups would provide unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electron-withdrawing dichloropyridinyl group and the electron-donating methyl and thiol groups would likely influence its reactivity, polarity, and solubility .

Scientific Research Applications

Synthesis and Characterization

Research on derivatives of "5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" has primarily focused on the synthesis and characterization of compounds with potential biological activities. For instance, studies have reported the synthesis of various triazolothiadiazines and triazolothiadiazoles containing chloropyridin moieties, with detailed characterization based on elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. These synthesized compounds have been explored for their antibacterial and insecticidal activities, highlighting their potential as bioactive molecules (Holla et al., 2006).

Biological Studies

Another facet of research on this compound involves evaluating its derivatives for antimicrobial properties. For example, derivatives have been synthesized and tested against various microbial strains, showing promising antibacterial activities. This indicates the potential utility of these compounds in developing new antimicrobial agents (Bayrak et al., 2009). Furthermore, compounds have been designed and synthesized with specific modifications to enhance their antimicrobial efficacy against standard Gram-positive and Gram-negative microorganism strains, showcasing the role of structural modifications in optimizing biological activity (Karpun et al., 2021).

Antitubercular and Antifungal Activities

Research also extends to the pharmacological evaluation of synthesized compounds for their antitubercular and antifungal activities. These studies are crucial for discovering new treatments for tuberculosis and fungal infections, addressing the need for more effective and safer therapeutic options. The exploration of thiazolidinones and Mannich bases of triazole derivatives has shown significant potential in this area, contributing to the broader understanding of the chemical basis for antimicrobial and antitubercular activity (Dave et al., 2007).

Corrosion Inhibition

Beyond biological applications, derivatives of "5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research suggests the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending the lifespan of metal components and structures (Ansari et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. Given the presence of the pyridine and triazole rings, which are common in many bioactive compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

3-(2,6-dichloropyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c1-14-7(12-13-8(14)15)4-2-5(9)11-6(10)3-4/h2-3H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXITHVYKIYFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353221
Record name 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

266679-15-6
Record name 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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